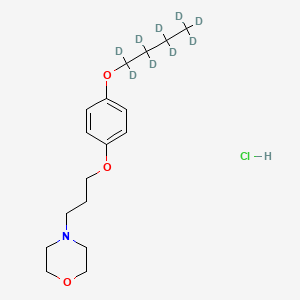

Pramocaine-d9 (hydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

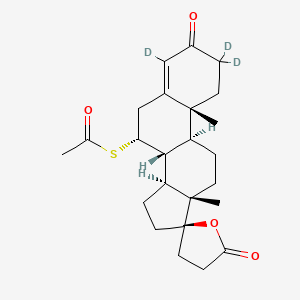

Pramocaine-d9 (hydrochloride) is a deuterium-labeled derivative of pramocaine hydrochloride. Pramocaine hydrochloride is a topical anesthetic and antipruritic agent used in various dermatological and anorectal conditions. It works by decreasing the permeability of neuronal membranes to sodium ions, thereby blocking the initiation and conduction of nerve impulses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of pramocaine hydrochloride involves several steps:

Reaction of parachlorophenol and brominated n-butane: under alkaline conditions to obtain 4-n-butoxychlorobenzene.

Reaction of morpholine and 3-bromopropanol: under alkaline conditions to obtain N-(3-hydroxypropyl)morpholine.

Reaction of 4-n-butoxychlorobenzene and N-(3-hydroxypropyl)morpholine: under alkaline conditions, followed by extraction, washing, drying, and salification to obtain pramocaine hydrochloride

Industrial Production Methods: The industrial production of pramocaine hydrochloride follows similar synthetic routes but is optimized for higher yield and purity. The process involves:

Catalytic action of alkali: to bromobenzene butyl ether with p-bromophenol and 1 NBB.

Synthesis of pramocaine base: under the catalysis of highly basic bromobenzene butyl ether and the propyl alcohol of 3 morpholine.

Conversion of pramocaine base: into pramocaine hydrochloride through salification.

Analyse Des Réactions Chimiques

Types of Reactions: Pramocaine-d9 (hydrochloride) undergoes various chemical reactions, including:

Substitution reactions: Involving the replacement of functional groups.

Oxidation and reduction reactions: Affecting the oxidation state of the compound.

Common Reagents and Conditions:

Alkaline conditions: For substitution reactions.

Oxidizing agents: For oxidation reactions.

Reducing agents: For reduction reactions.

Major Products: The major products formed from these reactions include derivatives of pramocaine with modified functional groups or oxidation states .

Applications De Recherche Scientifique

Pramocaine-d9 (hydrochloride) has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for studying the behavior of deuterium-labeled compounds.

Biology: Employed in studies involving neuronal membrane permeability and ion channel behavior.

Medicine: Investigated for its potential use in developing new anesthetic formulations with improved efficacy and reduced side effects.

Industry: Utilized in the formulation of topical anesthetics and antipruritic agents for over-the-counter and prescription medications

Mécanisme D'action

Pramocaine-d9 (hydrochloride) exerts its effects by:

Inhibiting voltage-gated sodium channels: on neurons, decreasing sodium permeability into the cell.

Stabilizing neuronal membranes: and preventing ionic fluctuations needed for depolarization, thereby stopping action potential propagation

Comparaison Avec Des Composés Similaires

Pramocaine (hydrochloride): The non-deuterium-labeled version of pramocaine-d9 (hydrochloride).

Procaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

Lidocaine: A widely used local anesthetic with a faster onset and longer duration of action compared to pramocaine

Uniqueness: Pramocaine-d9 (hydrochloride) is unique due to its deuterium labeling, which allows for more precise analytical studies and potentially different pharmacokinetic properties compared to its non-labeled counterpart .

Propriétés

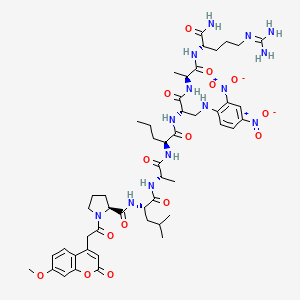

Formule moléculaire |

C17H28ClNO3 |

|---|---|

Poids moléculaire |

338.9 g/mol |

Nom IUPAC |

4-[3-[4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenoxy]propyl]morpholine;hydrochloride |

InChI |

InChI=1S/C17H27NO3.ClH/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18;/h5-8H,2-4,9-15H2,1H3;1H/i1D3,2D2,3D2,12D2; |

Clé InChI |

SYCBXBCPLUFJID-MMEXPYJSSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)OCCCN2CCOCC2.Cl |

SMILES canonique |

CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl]-N-propan-2-ylmethanesulfonamide](/img/structure/B12406228.png)

![2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12406272.png)

![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)